4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine
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Overview
Description
4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a piperidine ring, and a cyclopropylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyridazine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]piperazine
- 4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]pyrrolidine
Uniqueness
Compared to similar compounds, 4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c22-26(23,21-9-11-24-12-10-21)20-7-5-14(6-8-20)13-25-17-4-3-16(18-19-17)15-1-2-15/h3-4,14-15H,1-2,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIDVTOTGKVZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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